N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications
Sleep-Wake Modulation
Research has explored the impact of orexin receptor antagonists, which are closely related to N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, on sleep-wake modulation. For example, studies have shown that antagonism of orexin receptors can induce and prolong sleep, potentially through interactions with the histaminergic and dopaminergic neurotransmission systems (Dugovic et al., 2009).
Dopamine Agonist Properties
Compounds structurally similar to this compound have been investigated for their dopamine agonist properties. Research indicates that such compounds can have effects similar to dopamine, a critical neurotransmitter, suggesting potential applications in neurological and psychiatric disorders (Jacob et al., 1981).
Anticancer Applications
Another area of research involves the synthesis of compounds containing a 2-oxoquinoline structure, which are evaluated for their antitumor activities. Studies have found that these compounds exhibit notable antitumor activities against various cancer cell lines, indicating potential applications in cancer treatment (Fang et al., 2016).
Actinide and Lanthanide Separation
There is research into novel ligands for the separation of actinides from lanthanides, which is crucial in nuclear waste management. Some studies focus on ligands with hard-soft donor atoms, demonstrating efficient extraction abilities and selectivity toward actinides over lanthanides (Zhang et al., 2016).
Crystal Structure Analysis
The structural analysis of related compounds has been conducted to understand their molecular arrangements and interactions. For instance, studies on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provide insights into the crystal structure, which could be relevant for pharmaceutical and material science applications (Baba et al., 2019).
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-19-7-4-5-9-23(19)28-26(31)25(30)27-21-13-12-20-8-6-16-29(24(20)17-21)34(32,33)22-14-10-18(2)11-15-22/h4-5,7,9-15,17H,3,6,8,16H2,1-2H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBUMWPMUMSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.